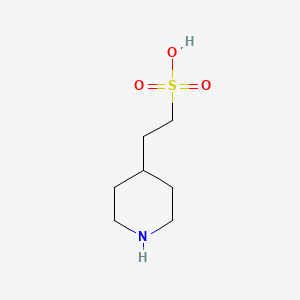![molecular formula C8H14ClNO2 B2374940 Methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride CAS No. 2305185-06-0](/img/structure/B2374940.png)
Methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1R,4S,7R)-2-azabicyclo[221]heptane-7-carboxylate;hydrochloride is a bicyclic compound with a unique structure that includes a seven-membered ring fused with a nitrogen-containing ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile. This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification methods such as crystallization or chromatography are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as azides or halides.
科学的研究の応用
Methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of Methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds include other bicyclic structures such as:
7-Oxabicyclo[2.2.1]heptane: Known for its use in polymer synthesis and biological activity.
2,5-Diazabicyclo[2.2.1]heptane: Used in medicinal chemistry and as a chiral ligand.
Uniqueness
Methyl (1R,4S,7R)-2-azabicyclo[221]heptane-7-carboxylate;hydrochloride is unique due to its specific stereochemistry and the presence of both a nitrogen atom and a carboxylate group
特性
IUPAC Name |
methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-8(10)7-5-2-3-6(7)9-4-5;/h5-7,9H,2-4H2,1H3;1H/t5-,6-,7-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVWKOWYGKIPHV-RYLOHDEPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC1NC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H]2CC[C@H]1NC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[Cyclobutyl(phenyl)methyl]oxirane-2-carboxamide](/img/structure/B2374858.png)
![(Z)-[(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B2374860.png)

![3,6-dichloro-N-[4-chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2374863.png)

![6-ethyl 3-methyl 2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2374868.png)



![3-(2-methoxyphenyl)-9-(p-tolyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2374876.png)
![6-(Trifluoromethyl)-2-[5-(trifluoromethyl)thiophen-3-yl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2374877.png)

![Methyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)benzoate](/img/structure/B2374880.png)
